molecular formula C15H16N2O5 B3387634 4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid CAS No. 848178-45-0

4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Cat. No.: B3387634
CAS No.: 848178-45-0
M. Wt: 304.3 g/mol
InChI Key: ARJDRISVIVWBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 848178-45-0) is a pyrroloquinazoline derivative characterized by a 2-methoxyethyl substituent at the 4-position of its fused heterocyclic scaffold. Its molecular formula is C₁₅H₁₆N₂O₅, with a molecular weight of 304.30 g/mol . The compound is typically stored as a liquid under inert atmospheric conditions and is used for R&D and commercial applications, particularly in pharmaceutical and chemical synthesis .

Properties

IUPAC Name

4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-22-9-8-16-13(19)10-4-2-3-5-11(10)17-12(18)6-7-15(16,17)14(20)21/h2-5H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJDRISVIVWBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117494
Record name 2,3,4,5-Tetrahydro-4-(2-methoxyethyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848178-45-0
Record name 2,3,4,5-Tetrahydro-4-(2-methoxyethyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-4-(2-methoxyethyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS No. 848178-45-0) belongs to a class of compounds known as quinazolines. Quinazolines and their derivatives have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 848178-45-0

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific activities associated with This compound include:

  • Anticancer Activity : Quinazolines are known to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .
  • Antimicrobial Properties : The quinazoline scaffold has demonstrated activity against a range of pathogens. Preliminary studies suggest that this compound may possess antimicrobial effects against both bacterial and fungal strains .

Anticancer Studies

A recent study evaluated the anticancer potential of various quinazoline derivatives. The findings suggest that compounds containing a pyrroloquinazoline structure can effectively inhibit the proliferation of cancer cells in vitro. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : Inhibition of cell cycle progression and induction of apoptosis were observed in treated cells.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HeLa10.0Apoptosis induction

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity:

  • Bacterial Strains Tested : E. coli and S. aureus.
  • Fungal Strains Tested : C. albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in the Hacettepe Journal of Biology and Chemistry demonstrated that derivatives similar to the compound showed promising results in reducing tumor size in animal models when administered at specific dosages .
  • Case Study on Antimicrobial Properties :
    Research highlighted in various journals reported that compounds with the quinazoline structure exhibited potent activity against drug-resistant strains of bacteria and fungi, indicating potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Table 1: Substituent-Dependent Properties of Pyrroloquinazoline Derivatives

Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Key Features
2-Methoxyethyl C₁₅H₁₆N₂O₅ 304.30 848178-45-0 Liquid Enhanced hydrophilicity due to ether linkage
Ethyl C₁₄H₁₄N₂O₄ 274.27 868238-09-9 Solid* Lower molecular weight; simpler alkyl chain
Prop-2-en-1-yl (allyl) C₁₅H₁₄N₂O₄ 286.28 872319-68-1 Not reported Unsaturated substituent; potential reactivity
Cyclopropyl C₁₅H₁₄N₂O₄ 286.28 853723-99-6 Discontinued Rigid cyclic substituent; discontinued availability
Methyl C₁₃H₁₂N₂O₄ 260.25 863763-60-4 Not reported Smallest substituent; minimal steric hindrance

*Derivatives with ethyl substituents (e.g., CAS 868238-09-9) are typically solids, contrasting with the liquid state of the methoxyethyl analog .

Key Research Findings

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The 2-methoxyethyl group introduces an ether oxygen, likely improving aqueous solubility compared to purely alkyl-substituted analogs (e.g., ethyl or methyl derivatives) .
  • Stability : Carboxylic acid derivatives (e.g., CAS 848178-45-0) are more prone to decarboxylation under acidic conditions compared to ester-protected analogs (e.g., ethyl ester derivative CAS 88267-89-4) .
  • Reactivity : Allyl-substituted derivatives (e.g., CAS 872319-68-1) may undergo addition reactions due to the unsaturated prop-2-en-1-yl group, whereas cyclopropyl analogs (CAS 853723-99-6) exhibit rigidity that could influence binding affinity in biological systems .

Q & A

Q. What multi-step synthetic strategies are recommended for synthesizing 4-(2-methoxyethyl)-pyrroloquinazoline-3a-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves:
  • Step 1 : Condensation of dimethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride to form thiazole intermediates (as in pyrido[1,2-a]pyrimidine synthesis) .
  • Step 2 : Introduction of the 2-methoxyethyl group via alkylation or nucleophilic substitution, leveraging Pd-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) .
  • Step 3 : Cyclization under acidic or basic conditions to form the pyrrolo[1,2-a]quinazoline core .
    Characterization : Use NMR (1H/13C) to confirm regiochemistry, IR for carbonyl groups (1,5-diketone at ~1720 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Look for signals corresponding to the methoxyethyl group (δ 3.2–3.5 ppm for -OCH3 and δ 1.8–2.2 ppm for CH2CH2) .
  • 13C NMR : Peaks at ~170–175 ppm confirm carboxylic acid and ketone functionalities .
  • IR Spectroscopy : Bands at ~1650–1750 cm⁻¹ for carbonyl (dioxo and carboxylic acid groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for C15H17N2O5 (calculated [M+H]+: 311.1138) .

Q. What initial biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Kinase Inhibition : Employ fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for cyclization and alkylation steps, identifying energy barriers .
  • Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4) for coupling reactions .
  • Molecular Dynamics : Simulate interactions between intermediates and reagents to refine stoichiometry and reaction time .

Q. How should researchers address contradictions in spectral data, such as unexpected NMR splitting or IR shifts?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve conformational equilibria (e.g., rotamers in the methoxyethyl chain) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity, particularly for the fused pyrrolo-quinazoline ring system .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol/water) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the methoxyethyl substituent?

  • Methodological Answer :
  • Analog Synthesis : Replace the methoxyethyl group with ethyl, hydroxyethyl, or aryl variants via reductive amination or cross-coupling .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to assess how substituent size/polarity affects binding to targets like COX-2 or kinases .
  • Bioisosteric Replacement : Test sulfonamide or trifluoromethyl analogs to evaluate metabolic stability and potency .

Q. How can researchers mitigate low yields in the final cyclization step of the synthesis?

  • Methodological Answer :
  • Solvent Optimization : Screen polar aprotic solvents (e.g., DMF, NMP) to stabilize charged intermediates during cyclization .
  • Acid/Base Catalysis : Test p-TsOH or DBU to accelerate ring closure via proton transfer or deprotonation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining or improving yields (e.g., 100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Reactant of Route 2
4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.